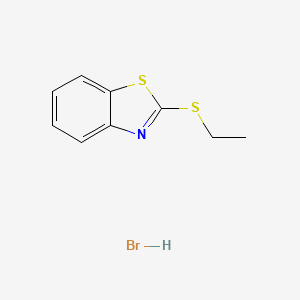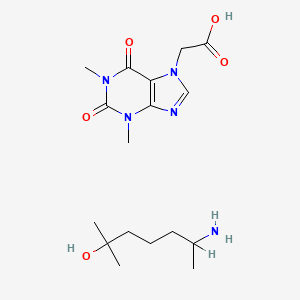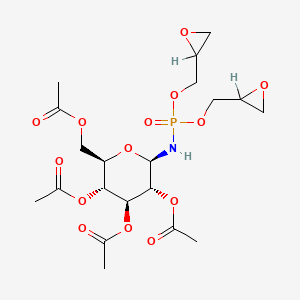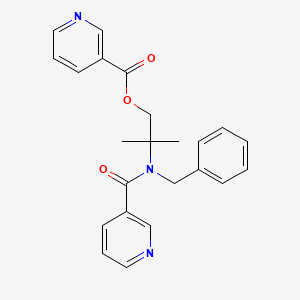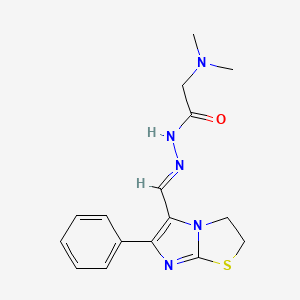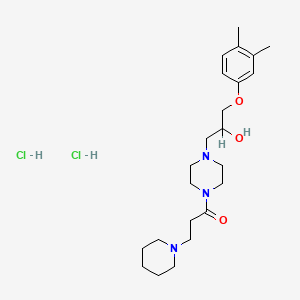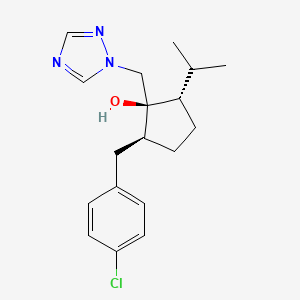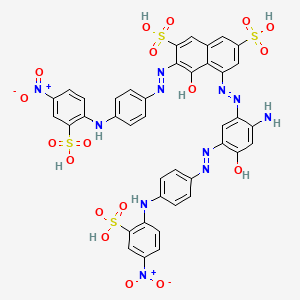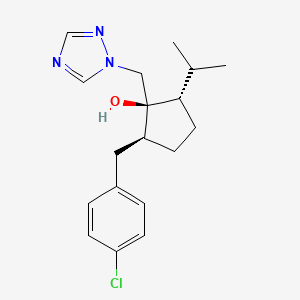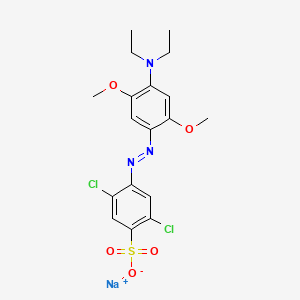
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, two chlorine atoms, and an azo linkage to a diethylamino-dimethoxyphenyl group. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt typically involves the diazotization of 2,5-dichloroaniline followed by azo coupling with 4-(diethylamino)-2,5-dimethoxybenzene. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting azo compound is then sulfonated using sulfuric acid to introduce the benzenesulfonic acid group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances the compound’s solubility in water. These properties make it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-methyl-
- Benzenesulfonic acid, 2,5-dichloro-4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing and staining characteristics.
Properties
CAS No. |
94782-52-2 |
|---|---|
Molecular Formula |
C18H20Cl2N3NaO5S |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[[4-(diethylamino)-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H21Cl2N3O5S.Na/c1-5-23(6-2)15-10-16(27-3)14(9-17(15)28-4)22-21-13-7-12(20)18(8-11(13)19)29(24,25)26;/h7-10H,5-6H2,1-4H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
URZKRGOYEVENMI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



